A Technical Guide to the Molecular Weight and Exact Mass Determination of 2,2,2-trifluoroethyl N-(3-acetamidophenyl)carbamate
A Technical Guide to the Molecular Weight and Exact Mass Determination of 2,2,2-trifluoroethyl N-(3-acetamidophenyl)carbamate
This guide provides an in-depth exploration of the theoretical principles and practical methodologies for the accurate determination of the molecular weight and exact mass of the compound 2,2,2-trifluoroethyl N-(3-acetamidophenyl)carbamate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical distinction between these two fundamental mass values and details the application of high-resolution mass spectrometry for their precise measurement.
Introduction: The Imperative of Precise Mass Determination in Drug Development
In the landscape of pharmaceutical research and development, the unambiguous characterization of a molecule is paramount. The molecular weight and, more critically, the exact mass of a compound serve as foundational pillars of its identity. While often used interchangeably in broader chemical contexts, in the precise world of analytical chemistry and drug discovery, these terms hold distinct meanings. An accurate determination of these values is not merely an academic exercise; it is a crucial step in confirming chemical structure, assessing purity, and meeting stringent regulatory requirements. This guide will dissect the nuances of molecular weight and exact mass, using 2,2,2-trifluoroethyl N-(3-acetamidophenyl)carbamate as a case study to illustrate both the theoretical calculations and the sophisticated experimental techniques employed for their determination.
Delineating Molecular Weight and Exact Mass: A Tale of Two Masses
A common point of confusion, yet a critical distinction for the analytical scientist, is the difference between molecular weight (also known as average molecular mass) and exact mass (or monoisotopic mass).[1][2]
Molecular Weight is a weighted average of the masses of all the naturally occurring isotopes of the elements within a molecule.[3] The calculation of molecular weight utilizes the atomic weights of the elements as found on the periodic table, which themselves are weighted averages based on the natural abundance of their isotopes.[4][5][6] This value is typically expressed in atomic mass units (amu) or grams per mole ( g/mol ).
Exact Mass , in contrast, is the calculated mass of a molecule containing only the most abundant isotope of each element.[7] This is a theoretical value that does not account for the presence of heavier isotopes. High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with enough precision to distinguish between molecules with the same nominal mass but different elemental compositions.[8][9][10]
The significance of this distinction becomes apparent in mass spectrometry. A low-resolution mass spectrometer might provide a molecular weight that corresponds to several possible elemental compositions. However, an HRMS instrument provides an exact mass measurement with high accuracy, enabling the confident determination of a molecule's elemental formula.[11][12]
Theoretical Calculation for 2,2,2-trifluoroethyl N-(3-acetamidophenyl)carbamate
The first step in our analysis is the theoretical calculation of both the molecular weight and the exact mass of our target compound, 2,2,2-trifluoroethyl N-(3-acetamidophenyl)carbamate. Its molecular formula is C₁₁H₁₁F₃N₂O₃.[13]
Chemical Structure
Caption: Chemical structure of 2,2,2-trifluoroethyl N-(3-acetamidophenyl)carbamate.
Molecular Weight Calculation
To calculate the molecular weight, we use the atomic weights of the constituent elements, which are weighted averages of their natural isotopic abundances.
| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 11 | 12.011 | 132.121 |
| Hydrogen | H | 11 | 1.008 | 11.088 |
| Fluorine | F | 3 | 18.998 | 56.994 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | 276.214 |
The calculated molecular weight of 2,2,2-trifluoroethyl N-(3-acetamidophenyl)carbamate is 276.214 g/mol . This value aligns with commercially available data.
Exact Mass Calculation
For the exact mass calculation, we use the mass of the most abundant isotope for each element.
| Element | Symbol | Most Abundant Isotope | Quantity | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon | C | ¹²C | 11 | 12.000000 | 132.000000 |
| Hydrogen | H | ¹H | 11 | 1.007825 | 11.086075 |
| Fluorine | F | ¹⁹F | 3 | 18.998403 | 56.995209 |
| Nitrogen | N | ¹⁴N | 2 | 14.003074 | 28.006148 |
| Oxygen | O | ¹⁶O | 3 | 15.994915 | 47.984745 |
| Total | 276.072177 |
The calculated exact mass of 2,2,2-trifluoroethyl N-(3-acetamidophenyl)carbamate is 276.072177 Da .
Experimental Determination via High-Resolution Mass Spectrometry (HRMS)
The theoretical exact mass can be experimentally verified using High-Resolution Mass Spectrometry (HRMS), a powerful analytical technique for precise mass determination.[11] A common experimental setup involves coupling a liquid chromatograph (LC) to a high-resolution mass spectrometer, often utilizing an electrospray ionization (ESI) source.[14][15]
Experimental Workflow
Caption: A generalized workflow for the experimental determination of exact mass using LC-HRMS.
Detailed Experimental Protocol
Objective: To determine the exact mass of 2,2,2-trifluoroethyl N-(3-acetamidophenyl)carbamate using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) with an Electrospray Ionization (ESI) source.
1. Sample Preparation:
- Prepare a stock solution of 2,2,2-trifluoroethyl N-(3-acetamidophenyl)carbamate at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
- Perform serial dilutions to a final concentration of 1 µg/mL in the mobile phase to be used for LC analysis. This minimizes matrix effects and ensures compatibility with the LC system.
2. Liquid Chromatography (LC) Parameters:
- Column: A C18 reversed-phase column is a suitable choice for this type of small molecule.
- Mobile Phase A: 0.1% formic acid in water. The acid promotes protonation in positive ion mode ESI.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the compound of interest, followed by a re-equilibration step.
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 1 - 5 µL.
3. High-Resolution Mass Spectrometry (HRMS) Parameters:
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode. Carbamates are known to readily form protonated molecules [M+H]⁺.[11]
- Capillary Voltage: Typically in the range of 3-5 kV.
- Drying Gas (Nitrogen) Flow and Temperature: Optimized to ensure efficient desolvation of the ESI droplets.
- Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer is required for high-resolution measurements.[11]
- Scan Range: A broad scan range (e.g., m/z 100-1000) is initially used to identify the ion of interest, followed by a targeted high-resolution scan centered around the expected m/z of the protonated molecule.
- Resolution: Set to a high value (e.g., >60,000) to ensure accurate mass measurement.
4. Data Acquisition and Analysis:
- Acquire data in full scan mode to obtain the mass spectrum of the eluting compound.
- The expected protonated molecule [C₁₁H₁₁F₃N₂O₃ + H]⁺ would have a theoretical exact mass of 277.079984 Da.
- The acquired high-resolution mass spectrum should show a peak corresponding to this m/z value.
- The mass accuracy of the measurement is typically expressed in parts per million (ppm) and should be within a narrow tolerance (e.g., <5 ppm) of the theoretical value to confirm the elemental composition.
Conclusion: The Synergy of Theory and Experiment
The accurate determination of molecular weight and exact mass is a cornerstone of chemical and pharmaceutical sciences. This guide has demonstrated the theoretical underpinnings and practical application of these concepts to 2,2,2-trifluoroethyl N-(3-acetamidophenyl)carbamate. The theoretical calculations provide an expected value, while high-resolution mass spectrometry offers a powerful experimental means of confirmation with a high degree of confidence. For professionals in drug development, a thorough understanding and proficient application of these principles and techniques are indispensable for the rigorous characterization of novel chemical entities.
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